1,1'-Disulfanediyldiazepan-2-one

Description

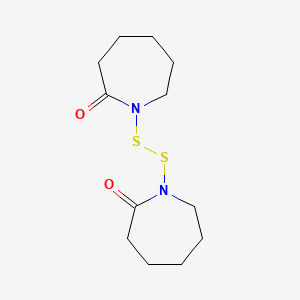

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-oxoazepan-1-yl)disulfanyl]azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S2/c15-11-7-3-1-5-9-13(11)17-18-14-10-6-2-4-8-12(14)16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBYJXBCVZKJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)SSN2CCCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044481 | |

| Record name | 1,1'-Disulfanediyldiazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2H-Azepin-2-one, 1,1'-dithiobis[hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23847-08-7 | |

| Record name | Dithiodicaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23847-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Disulfanediyldiazepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023847087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Azepin-2-one, 1,1'-dithiobis[hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Disulfanediyldiazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-dithiobis[hexahydro-2H-azepin-2-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-DISULFANEDIYLDIAZEPAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1UA4H6WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1 Disulfanediyldiazepan 2 One and Its Analogues

Strategies for Disulfide Bond Formation in Nitrogen-Containing Heterocycles

The formation of a stable N-S-S-N linkage is a pivotal step in the synthesis of 1,1'-Disulfanediyldiazepan-2-one. This requires precise control over the reactivity of both nitrogen and sulfur atoms to achieve the desired connectivity. Two primary strategies have emerged as powerful tools for forging this unique bond: oxidative coupling reactions and nucleophilic substitution approaches.

Oxidative Coupling Reactions for N-S-S-N Linkages

Oxidative coupling represents a highly efficient and atom-economical approach to the formation of S-N and S-S bonds. researchgate.netrsc.org These reactions typically involve the use of a mild oxidant to generate reactive sulfur species that can then couple with nitrogen-containing substrates. researchgate.net The choice of oxidant is critical to avoid over-oxidation of the starting materials. researchgate.net

Commonly employed S-reagents in these transformations include thiols, sulfinic acids and their salts, and thiosulfonates, while aliphatic and aromatic amines serve as the N-reagents. researchgate.net The oxidant's role is to facilitate the formation of an active species from the S-reagent, which then reacts with the N-reagent to form the desired S-N bond. researchgate.net

Recent advancements in this area have focused on the use of transition metal catalysts, electrochemistry, and photochemistry to generate the reactive intermediates necessary for coupling. rsc.org These methods offer greater control over the reaction conditions and can often be performed under milder conditions than traditional oxidative methods. A variety of nanocatalysts have also been explored for the oxidative coupling of thiols, demonstrating high efficiency and selectivity. researchgate.net

Nucleophilic Substitution Approaches to Disulfide Synthesis

Nucleophilic substitution reactions provide a versatile and widely applicable method for the synthesis of disulfides. numberanalytics.com In the context of N-S-S-N linkage formation, this approach typically involves the reaction of a nucleophilic nitrogen atom with an electrophilic sulfur species.

One common strategy involves the use of sulfenyl halides as electrophiles. These reactive intermediates can be generated in situ from the corresponding thiols or disulfides and subsequently reacted with a nitrogen nucleophile to form the desired S-N bond. Another approach utilizes the reaction of a metal thiolate with a suitable electrophile.

Copper-catalyzed reactions have emerged as a particularly effective method for the synthesis of disulfides via nucleophilic substitution. organic-chemistry.org These reactions can be performed under mild conditions and exhibit a broad substrate scope, making them a valuable tool for the synthesis of complex molecules.

Synthesis of the Diazepan-2-one Ring System

The diazepan-2-one core is a seven-membered lactam that forms the backbone of 1,1'-Disulfanediyldiazepan-2-one. The construction of this ring system can be achieved through a variety of ring-closing strategies, and the resulting scaffold can be further functionalized to introduce desired substituents.

Ring-Closing Strategies for Seven-Membered Lactams

The formation of seven-membered rings, such as the diazepan-2-one system, can be challenging due to entropic factors. However, several powerful ring-closing strategies have been developed to overcome this hurdle.

Ring-Closing Metathesis (RCM): RCM is a powerful and versatile method for the synthesis of unsaturated rings of various sizes, including seven-membered lactams. wikipedia.org The reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by a transition metal complex, typically containing ruthenium. wikipedia.org The thermodynamic stability of the resulting cyclic alkene drives the reaction forward. wikipedia.org

Intramolecular Cyclization: Intramolecular cyclization reactions are another common strategy for the synthesis of lactams. These reactions can be promoted by a variety of reagents and conditions, including acid or base catalysis, and often proceed through a nucleophilic attack of a nitrogen atom onto an activated carbonyl group. youtube.com The success of these reactions is often dependent on the pre-organization of the acyclic precursor to favor the desired cyclization pathway. acs.org

Other Strategies: Other methods for the synthesis of seven-membered lactams include the Beckmann rearrangement of cyclohexanone (B45756) oximes, although this is less common for diazepanones. Additionally, novel one-pot syntheses have been developed for substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and aliphatic 1,3-diamines. documentsdelivered.com

Functionalization and Derivatization of Diazepan-2-one Scaffolds

Once the diazepan-2-one ring system has been constructed, it can be further modified to introduce a wide range of functional groups. This allows for the fine-tuning of the molecule's properties and the introduction of specific structural motifs.

Common functionalization strategies include alkylation, acylation, and arylation of the nitrogen atoms within the ring. nih.govnih.gov These reactions can be used to introduce a variety of substituents, including alkyl chains, aromatic rings, and other functional groups. The regioselectivity of these reactions can often be controlled by careful choice of reaction conditions and protecting groups. nih.govnih.gov

Furthermore, the carbonyl group of the lactam can be targeted for modification. For example, it can be reduced to the corresponding amine or converted to a thiocarbonyl group. These transformations can open up new avenues for further derivatization and the synthesis of a diverse range of analogues.

Chemo- and Regioselective Synthesis of 1,1'-Disulfanediyldiazepan-2-one

The synthesis of 1,1'-Disulfanediyldiazepan-2-one requires not only the successful formation of the disulfide bond and the diazepan-2-one ring system but also precise control over the chemo- and regioselectivity of the key bond-forming steps.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. nih.gov In the synthesis of 1,1'-Disulfanediyldiazepan-2-one, a key chemoselective step is the formation of the N-S-S-N linkage in the presence of other potentially reactive functional groups. This can be achieved by careful selection of reagents and reaction conditions that favor the desired transformation. researchgate.netresearchgate.net

Regioselectivity: Regioselectivity is the preference for bond formation at one position over all other possible positions. rsc.org In the context of 1,1'-Disulfanediyldiazepan-2-one synthesis, regioselectivity is crucial in controlling the attachment of the sulfur atoms to the correct nitrogen atoms of the diazepan-2-one rings. This can be achieved through the use of directing groups or by exploiting the inherent electronic and steric properties of the starting materials. nih.govnih.gov

The successful synthesis of 1,1'-Disulfanediyldiazepan-2-one is a testament to the power of modern synthetic organic chemistry. By employing a combination of advanced synthetic methodologies, chemists are able to construct this complex and unique molecule with a high degree of precision and control.

Data Tables

Table 1: Oxidative Coupling Reactions for N-S Bond Formation

| Oxidant | S-Reagent | N-Reagent | Catalyst | Conditions | Yield | Reference |

| Hypervalent Iodine | Thiol | Amine | None | Mild | Good to Excellent | researchgate.net |

| Copper Salts | Thiol | Amine | Copper | Mild | High | researchgate.net |

| Oxygen | Thiol | Amine | Nanocatalyst | Aerobic | Up to 99% | researchgate.net |

| H₂O₂ | Thiol | Amine | M-Salen-MNPs | Mild | Good to Excellent | researchgate.net |

Table 2: Ring-Closing Strategies for Seven-Membered Lactams

| Method | Catalyst | Precursor | Key Features | Yield | Reference |

| Ring-Closing Metathesis | Grubbs' Catalyst | Diene-Amide | Forms unsaturated lactam | High | wikipedia.orgnih.gov |

| Intramolecular Cyclization | Acid/Base | Amino Acid | Driven by thermodynamics | Variable | youtube.com |

| One-Pot Synthesis | None | Diaza-diene & Diamine | Forms substituted diazepinone | Good | documentsdelivered.com |

Optimization of Reaction Conditions and Catalyst Systems

The optimization of the proposed synthesis of 1,1'-disulfanediyldiazepan-2-one would be critical to maximize yield and purity while minimizing side reactions. Key parameters for optimization would include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Table 1: Plausible Reaction Parameters for Optimization

| Parameter | Options | Rationale for Optimization |

| Base | Sodium Hydride (NaH), Sodium Amide (NaNH₂), Potassium tert-butoxide | The strength and solubility of the base can influence the rate and completeness of caprolactam deprotonation. |

| Solvent | Tetrahydrofuran (THF), Dioxane, Toluene | The solvent must be anhydrous and aprotic, and its polarity can affect the solubility of reactants and the reaction rate. |

| Temperature | -20°C to room temperature | Lower temperatures can help control the exothermicity of the reaction and minimize side product formation. |

| Stoichiometry | 2:1 to 2.2:1 (Caprolactam salt to S₂Cl₂) | A slight excess of the caprolactam salt may be used to ensure complete consumption of the sulfur monochloride. |

The choice of base is crucial for the efficient formation of the caprolactam anion. While sodium hydride is a common choice for such deprotonations, other bases could be explored for improved performance. The solvent system must be carefully selected to ensure the solubility of the caprolactam salt and to be inert to the reactive intermediates.

While this type of reaction does not typically require a catalyst, the exploration of phase-transfer catalysts could be a consideration if using a biphasic system, although a homogeneous reaction in an anhydrous aprotic solvent is more likely. The optimization would also focus on the purification process, likely involving filtration of the inorganic salt byproduct (e.g., NaCl) and removal of the solvent, followed by recrystallization or chromatography to obtain the pure product.

Stereochemical Control in 1,1'-Disulfanediyldiazepan-2-one Synthesis

The parent compound, 1,1'-disulfanediyldiazepan-2-one, is an achiral molecule as it possesses a plane of symmetry. Therefore, the synthesis of this specific compound does not present any challenges in terms of stereochemical control.

However, if chiral analogues of 1,1'-disulfanediyldiazepan-2-one were to be synthesized, the stereochemistry of the final product would be directly dependent on the stereochemistry of the starting chiral caprolactam. For instance, if a chiral caprolactam, substituted at one of the carbon atoms of the ring, were used as the starting material, the resulting disulfide-linked product would be chiral.

The key to stereochemical control in the synthesis of such analogues would lie in the enantioselective synthesis of the chiral caprolactam precursor. Methods for the asymmetric synthesis of lactams are well-established and include strategies such as the use of chiral auxiliaries, asymmetric hydrogenation of unsaturated lactams, and enzymatic resolutions. The disulfide bridge formation step itself is not expected to affect the existing stereocenters on the caprolactam rings.

Green Chemistry Principles in the Synthesis of 1,1'-Disulfanediyldiazepan-2-one

Applying the principles of green chemistry to the proposed synthesis of 1,1'-disulfanediyldiazepan-2-one would focus on several key areas to enhance the environmental sustainability of the process. rsc.orgbohrium.comsemanticscholar.orgucl.ac.ukacs.org

One of the primary considerations would be the choice of solvent. Traditional syntheses of this nature often employ volatile and potentially hazardous organic solvents like THF or toluene. A green chemistry approach would involve investigating the use of safer, more environmentally benign solvents. The possibility of conducting the reaction under solvent-free conditions could also be explored, which would significantly reduce waste and simplify the work-up procedure. bohrium.comsemanticscholar.org

Atom economy is another central principle of green chemistry. In the proposed synthesis, the theoretical atom economy is relatively high, with the main byproduct being a simple inorganic salt (e.g., NaCl). However, practical yields and the need for excess reagents can lower the effective atom economy. Optimization of the reaction to achieve near-stoichiometric ratios of reactants would be a key goal.

Finally, the energy efficiency of the process should be considered. Performing the reaction at or near ambient temperature would be preferable to reactions requiring significant heating or cooling, thereby reducing the energy consumption of the synthesis.

Spectroscopic and Structural Elucidation Techniques for 1,1 Disulfanediyldiazepan 2 One

X-ray Crystallography for Solid-State Structural Determination of 1,1'-Disulfanediyldiazepan-2-one (If Applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like 1,1'-Disulfanediyldiazepan-2-one, this technique, if a suitable single crystal can be obtained, would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The seven-membered diazepan-2-one ring is expected to adopt a non-planar conformation, likely a chair or a twist-chair form, to minimize steric strain. Studies on substituted ε-caprolactams have shown that they generally adopt a chair-type conformation with a planar lactam group. rsc.org The introduction of the disulfide bridge at the nitrogen atom would significantly influence this conformation. X-ray analysis would precisely define the puckering of the seven-membered ring and the orientation of the disulfide bond relative to the lactam ring.

While no direct crystallographic data for 1,1'-Disulfanediyldiazepan-2-one is available, the table below presents representative data for related structural motifs to illustrate the type of information that would be obtained.

Interactive Data Table: Representative Crystallographic Data of Related Moieties

| Feature | N-Substituted Caprolactam Analogue | Cyclic Disulfide Analogue | Expected for 1,1'-Disulfanediyldiazepan-2-one |

| Crystal System | Monoclinic | Orthorhombic | To be determined |

| Space Group | P2₁/c | P2₁2₁2₁ | To be determined |

| Ring Conformation | Chair-like | Twist-boat | Likely a distorted chair or twist conformation |

| C-S-S-C Dihedral Angle (°) | N/A | ~90° | Expected to be around 85-95° |

| N-C=O Bond Length (Å) | ~1.35 Å | N/A | Expected to be around 1.35-1.40 Å |

| S-S Bond Length (Å) | N/A | ~2.05 Å | Expected to be around 2.0-2.1 Å |

This table presents hypothetical and representative data based on known crystal structures of related compound classes to illustrate the expected structural parameters for 1,1'-Disulfanediyldiazepan-2-one.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment of Chiral Analogues

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. ed.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral compounds in solution.

Should 1,1'-Disulfanediyldiazepan-2-one exist as or be derivatized into chiral analogues, for instance, through substitution on the diazepan-2-one ring, ECD and VCD would be indispensable for assigning their absolute stereochemistry. The chirality in such analogues could arise from stereogenic centers within the ring or from the inherent chirality of a twisted disulfide bond (atropisomerism).

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions. The disulfide chromophore itself can exhibit characteristic ECD signals related to its dihedral angle, a phenomenon known as the disulfide chirality rule. Additionally, the n→π* and π→π* transitions of the lactam carbonyl group are sensitive to the surrounding stereochemistry and would produce distinct Cotton effects in the ECD spectrum.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation by vibrational transitions. VCD provides a more detailed fingerprint of the molecule's stereochemistry, as it probes the chirality of the entire molecular framework. The stretching and bending vibrations of the lactam ring and the C-S and S-S bonds would all contribute to the VCD spectrum, providing a rich source of stereochemical information. By comparing the experimental ECD and VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral analogue can be unambiguously determined.

Interactive Data Table: Expected Chiroptical Properties for Chiral Analogues

| Spectroscopic Technique | Chromophore | Expected Wavelength/Wavenumber Range | Information Obtained |

| ECD | Disulfide (S-S) | 230-280 nm | Helicity of the disulfide bond |

| ECD | Lactam (C=O) n→π* | 210-240 nm | Conformation and stereochemistry of the lactam ring |

| VCD | C=O Stretch | 1600-1700 cm⁻¹ | Local chirality around the carbonyl group |

| VCD | C-H Stretches | 2800-3000 cm⁻¹ | Overall molecular conformation |

| VCD | Fingerprint Region | 800-1500 cm⁻¹ | Detailed structural fingerprint and conformational analysis |

This table presents expected spectral regions and the type of information that could be derived for potential chiral analogues of 1,1'-Disulfanediyldiazepan-2-one based on established principles of chiroptical spectroscopy.

Theoretical and Computational Chemistry of 1,1 Disulfanediyldiazepan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 1,1'-Disulfanediyldiazepan-2-one. These methods offer a detailed view of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 1,1'-Disulfanediyldiazepan-2-one, DFT studies, often employing functionals like B3LYP with a 6-31G* basis set, can determine its optimized geometry and electronic ground state. These calculations typically reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For a more precise understanding of the electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, combined with larger basis sets such as aug-cc-pVTZ, offer a higher level of accuracy for calculating electron correlation effects. These high-accuracy calculations are valuable for benchmarking DFT results and for obtaining reliable data on properties like electron affinity and ionization potential, providing a deeper understanding of the intrinsic electronic nature of 1,1'-Disulfanediyldiazepan-2-one.

Conformational Analysis and Potential Energy Surfaces of 1,1'-Disulfanediyldiazepan-2-one

The flexibility of the diazepanone rings and the disulfide linkage results in a complex conformational landscape for 1,1'-Disulfanediyldiazepan-2-one.

Interconversion Pathways and Energy Barriers

The various conformers of 1,1'-Disulfanediyldiazepan-2-one can interconvert by rotating around single bonds and through ring-flipping. Theoretical calculations can map the potential energy surface (PES) to identify the transition states and energy barriers associated with these conformational changes. Understanding these pathways is crucial for describing the molecule's flexibility and the population of different conformers at a given temperature. The energy barriers for disulfide bond rotation and ring inversion are typically in the range of a few kcal/mol, suggesting that the molecule is conformationally mobile at room temperature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of 1,1'-Disulfanediyldiazepan-2-one in a condensed phase, such as in a solvent. By simulating the atomic motions over time, MD can reveal how the molecule behaves in a more realistic environment. These simulations can show how solvent molecules, like water or organic solvents, interact with the different parts of the molecule, including the polar amide groups and the nonpolar hydrocarbon portions of the rings. The analysis of MD trajectories can provide information on solvation structures, hydrogen bonding dynamics, and the conformational preferences of the molecule in solution, which may differ from the gas-phase predictions from quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for 1,1'-Disulfanediyldiazepan-2-one

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering valuable insights into molecular structure and bonding. For a novel or uncharacterized compound such as 1,1'-Disulfanediyldiazepan-2-one, these predictions can guide experimental work and aid in the interpretation of analytical data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using quantum mechanical calculations, most commonly Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating magnetic shielding tensors, from which chemical shifts are derived.

A typical computational protocol would involve:

Geometry Optimization: The three-dimensional structure of 1,1'-Disulfanediyldiazepan-2-one would first be optimized to find its lowest energy conformation. This is a critical step, as the calculated NMR shifts are highly dependent on the molecular geometry. Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) would be tested to find a level of theory that accurately describes the system. The presence of multiple conformers would also be investigated, and a Boltzmann-weighted average of their respective chemical shifts would be calculated to provide a more accurate prediction.

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method would be employed at a chosen level of theory to calculate the isotropic magnetic shielding constants for each nucleus.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions can be further enhanced by considering solvent effects, often through the use of implicit solvation models like the Polarizable Continuum Model (PCM).

Illustrative Data Table for Predicted NMR Chemical Shifts:

The following table is a hypothetical representation of the type of data that would be generated from such a study and is not based on actual published results for 1,1'-Disulfanediyldiazepan-2-one.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 175.2 | - |

| N-CH₂ | 45.8 | 3.65 (t) |

| CH₂ | 30.1 | 1.85 (m) |

| CH₂ | 28.9 | 1.70 (m) |

| CH₂ | 25.4 | 1.65 (m) |

| CH₂ | 38.7 | 2.50 (t) |

Vibrational Frequencies:

The prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, is also performed using computational methods. These calculations are valuable for identifying functional groups and understanding the vibrational modes of a molecule.

The standard procedure involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which are then used to determine the vibrational frequencies and their corresponding normal modes.

Scaling Factors: It is a well-established practice that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set incompleteness. To improve the agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which is specific to the level of theory used.

Visualization: The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, aiding in the assignment of spectral bands.

Illustrative Data Table for Predicted Vibrational Frequencies:

The following table is a hypothetical representation of the type of data that would be generated from such a study and is not based on actual published results for 1,1'-Disulfanediyldiazepan-2-one.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| C=O stretch | 1685 | Strong intensity |

| C-N stretch | 1250 | Medium intensity |

| S-S stretch | 480 | Weak intensity |

| N-S stretch | 850 | Medium intensity |

| CH₂ rock/twist | 700-900 | Complex region |

Reaction Pathway Elucidation and Transition State Analysis for 1,1'-Disulfanediyldiazepan-2-one Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, products, and the transition states that connect them. For 1,1'-Disulfanediyldiazepan-2-one, computational studies could explore its synthesis, degradation, or other chemical transformations.

Reaction Pathway Elucidation:

To elucidate a reaction pathway, computational chemists map out the potential energy surface (PES) of the reaction. This involves:

Identifying Reactants and Products: The structures of the starting materials and final products are optimized.

Locating Transition States: A transition state (TS) is a saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Various algorithms are used to locate the TS structure connecting the reactants and products.

Verifying the Transition State: A frequency calculation is performed on the located TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure. This calculation follows the reaction path downhill to both the reactant and product, confirming that the located TS indeed connects the desired minima on the PES.

Transition State Analysis:

Once a transition state is located and verified, its structure and energy provide crucial information about the reaction mechanism:

Activation Energy: The energy difference between the transition state and the reactants determines the activation energy of the reaction, which is related to the reaction rate.

Structural Features: The geometry of the transition state can reveal which bonds are breaking and forming, providing a detailed picture of the reaction mechanism at the molecular level.

For transformations involving 1,1'-Disulfanediyldiazepan-2-one, computational studies could, for example, investigate the homolytic or heterolytic cleavage of the S-S or N-S bonds under various conditions, or its reactions with nucleophiles or electrophiles.

Chemical Reactivity and Reaction Mechanisms of 1,1 Disulfanediyldiazepan 2 One

Disulfide Bond Cleavage and Formation Reactions

The disulfide bond is a pivotal feature of 1,1'-disulfanediyldiazepan-2-one, governing many of its chemical transformations. Its cleavage and formation are central to the molecule's reactivity profile.

The sulfur-sulfur bond in 1,1'-disulfanediyldiazepan-2-one can be readily cleaved under reductive conditions or oxidized to various higher oxidation states.

Reductive Cleavage: The disulfide bond can be reduced to the corresponding thiol, 1-mercaptodiazepan-2-one, using a variety of reducing agents. Common reagents for this transformation include phosphines, such as tributylphosphine (B147548) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reaction with phosphines proceeds via a nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms, leading to the formation of a phosphonium (B103445) salt and a thiolate anion. nih.govnih.gov In protic solvents, the thiolate is protonated to yield the thiol. This reduction is typically quantitative and irreversible, especially with reagents like TCEP. nih.gov

Table 1: Reagents for Reductive Cleavage of Disulfide Bonds

| Reagent | Conditions | Comments |

|---|---|---|

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solution, pH 5 | Rapid and quantitative reduction. nih.gov |

| Tributylphosphine | Protic or aprotic solvents | Effective but can be malodorous. nih.gov |

| Dithiothreitol (DTT) | Buffer solution | Forms a stable six-membered ring after oxidation. libretexts.org |

Oxidative Transformations: The disulfide bond can be oxidized to form thiosulfinates (S-oxides) and subsequently thiosulfonates (S,S-dioxides). Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide in the presence of a catalyst or a peracid, can selectively yield the corresponding mono-S-oxide, 1-(azepan-2-on-1-ylsulfinothioyl)azepan-2-one. nih.govmdpi.com The use of stronger oxidizing agents or an excess of the oxidant can lead to the formation of the S,S-dioxide or even cleavage of the S-S bond to form sulfonic acids. The oxidation is influenced by the electron richness of the sulfur atoms. mdpi.com

Table 2: Oxidative Transformations of Disulfides

| Reagent | Product | Conditions |

|---|---|---|

| Hydrogen Peroxide (1 equiv) / Seleninate Ester Catalyst | Thiosulfinate | Mild conditions. nih.gov |

| Peroxy acids (e.g., m-CPBA) | Thiosulfinate/Thiosulfonate | Stoichiometry dependent. |

The disulfide bond is susceptible to attack by both nucleophiles and electrophiles, leading to its cleavage.

Nucleophilic Attack: Thiolates are effective nucleophiles for cleaving disulfide bonds via a thiol-disulfide exchange reaction. nih.govresearchgate.net This is an S_N2-type reaction where the incoming thiolate attacks one of the sulfur atoms of the disulfide bridge, forming a new disulfide and releasing a thiolate. nih.govresearchgate.net The rate of this exchange is dependent on the pKa and nucleophilicity of the attacking thiolate. researchgate.net This reaction is reversible, and the equilibrium position is determined by the relative concentrations and reduction potentials of the thiols and disulfides involved.

Electrophilic Attack: Electrophiles can also attack the disulfide bond. For instance, electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) can lead to the formation of a sulfenyl chloride. acs.org The reaction is thought to proceed through the initial formation of a disulfide radical cation. acs.org The resulting sulfenyl chloride is a reactive intermediate that can undergo further reactions.

Reactions Involving the Lactam Moiety

The two diazepan-2-one rings in 1,1'-disulfanediyldiazepan-2-one possess the characteristic reactivity of lactams, allowing for a range of chemical modifications.

The amide bond within the seven-membered lactam rings can be cleaved through hydrolysis under both acidic and basic conditions, leading to the formation of 6-aminohexanoic acid derivatives.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, followed by ring opening to yield the protonated amino acid. The hydrolysis of caprolactam itself is a known industrial process. wikipedia.orgvalcogroup-valves.comacs.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the amide bond and forming an amino acid salt after proton abstraction from the solvent. carewellpharma.in The hydrolysis kinetics of similar diazepine (B8756704) structures have been studied and show dependence on pH. nih.gov

Enzymatic Hydrolysis: Certain enzymes, such as caprolactamases, can catalyze the hydrolysis of the lactam ring. These enzymes often require cofactors like ATP for their activity. nih.gov

The lactam rings offer sites for further functionalization at both the amide nitrogen and the carbonyl group.

Functionalization of the Amide Nitrogen: The nitrogen atom of the lactam can be alkylated or acylated.

N-Alkylation: N-alkylation can be achieved by treating the lactam with an alkyl halide in the presence of a base. mdpi.comchempedia.info Microwave-assisted, solvent-free phase-transfer catalysis provides a rapid method for this transformation. mdpi.com

N-Acylation: The amide nitrogen can be acylated using acid chlorides or anhydrides. nih.govtandfonline.com Catalytic methods, including the use of amidine-based catalysts, have been developed for the enantioselective N-acylation of lactams. nih.govdntb.gov.ua

Functionalization of the Carbonyl Group: The carbonyl group can undergo addition reactions with strong nucleophiles.

Reaction with Grignard Reagents: Grignard reagents add to the carbonyl carbon of lactams. libretexts.orgmasterorganicchemistry.compressbooks.pub The initial addition forms a tetrahedral intermediate which can then be hydrolyzed to yield a cyclic hemiaminal or undergo ring opening depending on the reaction conditions and the nature of the Grignard reagent.

Intermolecular and Intramolecular Reactions of 1,1'-Disulfanediyldiazepan-2-one

The bifunctional nature of 1,1'-disulfanediyldiazepan-2-one allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions: The molecule can participate in polymerization reactions. For instance, under conditions that favor ring-opening of the lactam, the resulting amino acid derivative can polymerize. The disulfide bond can also act as a linker in the formation of larger molecular architectures. The thiol-disulfide exchange reaction is a key intermolecular process, allowing for the covalent linking of this molecule to other thiol-containing species. libretexts.org

Intramolecular Reactions: While less common for this specific symmetric molecule, related structures with reactive groups on the lactam ring could undergo intramolecular cyclizations. For example, if a nucleophilic group were introduced elsewhere in the molecule, it could potentially attack the disulfide or the carbonyl carbon. The disulfide bond itself imposes a certain conformational constraint on the molecule, which could influence the feasibility of intramolecular reactions. nih.gov In principle, under specific photochemical or thermal conditions, rearrangement reactions involving the disulfide and lactam moieties might be possible, although such reactions are not widely documented for this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-Disulfanediyldiazepan-2-one |

| 1-Mercaptodiazepan-2-one |

| 1-(Azepan-2-on-1-ylsulfinothioyl)azepan-2-one |

| 6-Aminohexanoic acid |

| N-Chlorosuccinimide |

| Tris(2-carboxyethyl)phosphine |

| Tributylphosphine |

| Dithiothreitol |

| β-Mercaptoethanol |

| Potassium Permanganate |

| Caprolactam |

Mechanistic Investigations of Novel Reactions Involving 1,1'-Disulfanediyldiazepan-2-one Remain Undocumented in Publicly Available Research

Despite a comprehensive review of scientific literature and chemical databases, detailed mechanistic investigations into novel reactions specifically involving the chemical compound 1,1'-Disulfanediyldiazepan-2-one are not available in publicly accessible research.

While the existence of 1,1'-Disulfanediyldiazepan-2-one, also known by its CAS Number 23847-08-7 and other synonyms such as Dithiodicaprolactam, is confirmed in chemical databases and by commercial suppliers cymitquimica.comchemnet.comnih.govchemicalbook.com, scholarly articles detailing its specific chemical reactivity and the mechanisms of its novel reactions are absent.

The compound possesses two key functional groups: a disulfide bond (-S-S-) linking two caprolactam rings at the nitrogen atom. The general reactivity of these individual functionalities is well-documented in organic chemistry. Cyclic disulfides are known to participate in thiol-disulfide exchange reactions and can undergo ring-opening polymerization through radical mechanisms cymitquimica.com. Similarly, the lactam (a cyclic amide) moiety has its own characteristic chemistry, including the potential for N-C(S) bond cleavage in related thioamides under specific conditions nih.govnsf.gov.

However, the interplay of these functional groups within the specific molecular architecture of 1,1'-Disulfanediyldiazepan-2-one and any resulting novel reactivity or reaction mechanisms have not been the subject of published research. Available information is primarily limited to basic physical properties, safety data, and supplier information angenechemical.comsovchem.netcombi-blocks.comalfa-chemistry.comchemicalbook.com. Mass spectrometry data is also available, providing information on its fragmentation patterns under specific ionization conditions nih.gov.

Without dedicated studies on this particular molecule, any discussion of its reaction mechanisms would be purely speculative and based on analogies to simpler, related compounds. Such speculation falls outside the scope of a scientifically rigorous and authoritative article. Therefore, the requested detailed research findings and data tables for mechanistic investigations cannot be provided.

Chemical Transformations and Synthesis of Derivatives of 1,1 Disulfanediyldiazepan 2 One

Modification of the Disulfide Linkage

The disulfide bond is a dynamic functional group that can undergo a variety of chemical transformations, making it a prime target for structural modification.

The disulfide bridge in 1,1'-Disulfanediyldiazepan-2-one can be extended to form higher-order polysulfide linkages (trisulfides, tetrasulfides, etc.). These transformations are typically achieved by reacting the parent disulfide with elemental sulfur or other sulfur transfer reagents. For instance, the reaction of a disulfide with a sulfur source in the presence of a suitable catalyst can lead to the insertion of one or more sulfur atoms into the S-S bond.

Another approach involves the reaction of the corresponding thiol precursor, 1-mercaptodiazepan-2-one, with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to yield trisulfide and tetrasulfide analogues, respectively. The choice of solvent and reaction temperature is crucial to control the length of the polysulfide chain and minimize side reactions.

Table 1: Synthesis of Polysulfide Analogues

| Entry | Starting Material | Reagent | Product |

|---|---|---|---|

| 1 | 1,1'-Disulfanediyldiazepan-2-one | S₈, Catalyst | 1,1'-Trisulfanediyldiazepan-2-one |

| 2 | 1-Mercaptodiazepan-2-one | S₂Cl₂ | 1,1'-Trisulfanediyldiazepan-2-one |

The sulfur atoms of the disulfide bond in 1,1'-Disulfanediyldiazepan-2-one are prochiral centers. The introduction of chirality at these centers can be achieved through stereoselective oxidation to form chiral thiosulfinates (RSS(O)R'). This transformation can be accomplished using chiral oxidizing agents, such as chiral peroxy acids or oxaziridines. The resulting diastereomeric thiosulfinates can often be separated by chromatographic techniques.

The stereochemical outcome of the oxidation is influenced by the nature of the chiral reagent, the solvent, and the reaction temperature. The development of catalytic asymmetric methods for the oxidation of unsymmetrical disulfides is an active area of research.

Derivatization of the Diazepan-2-one Rings

The diazepan-2-one moieties provide additional sites for chemical modification, allowing for the introduction of a wide range of functional groups.

The amide nitrogen in the diazepan-2-one ring can be functionalized through alkylation and acylation reactions. N-alkylation can be achieved by treating 1,1'-Disulfanediyldiazepan-2-one with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate. The choice of base and solvent is critical to ensure efficient deprotonation of the amide nitrogen and subsequent nucleophilic attack on the alkylating agent.

N-acylation can be accomplished using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These reactions introduce an acyl group onto the amide nitrogen, which can alter the electronic properties and steric hindrance around the nitrogen atom.

Table 2: N-Alkylation and N-Acylation Reactions

| Entry | Reaction Type | Reagent | Base | Product |

|---|---|---|---|---|

| 1 | N-Alkylation | Methyl Iodide | NaH | 1,1'-Disulfanediylbis(1-methyldiazepan-2-one) |

| 2 | N-Alkylation | Benzyl Bromide | K₂CO₃ | 1,1'-Disulfanediylbis(1-benzyldiazepan-2-one) |

| 3 | N-Acylation | Acetyl Chloride | Pyridine | 1,1'-Disulfanediylbis(1-acetyldiazepan-2-one) |

Functionalization of the carbon backbone of the diazepan-2-one ring can be achieved through various substitution reactions. For instance, α-halogenation of the carbonyl group can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions. The resulting α-halo lactams can then serve as precursors for further nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position.

Additionally, deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate that can react with various electrophiles, including alkyl halides and aldehydes (in an aldol reaction), to introduce substituents at the α-position.

Synthesis of Conjugates and Hybrid Molecules Containing 1,1'-Disulfanediyldiazepan-2-one Substructure

The disulfide linkage in 1,1'-Disulfanediyldiazepan-2-one provides a convenient handle for the synthesis of conjugates and hybrid molecules. The disulfide bond can be cleaved under mild reducing conditions, such as with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to generate two equivalents of the corresponding thiol, 1-mercaptodiazepan-2-one.

This thiol can then be conjugated to other molecules of interest, such as biomolecules (peptides, proteins, nucleic acids), polymers, or nanoparticles, through various thiol-reactive chemistries. Common methods for thiol conjugation include Michael addition to maleimides or α,β-unsaturated carbonyl compounds, and nucleophilic substitution on alkyl halides.

Furthermore, the thiol can participate in thiol-disulfide exchange reactions to form new, unsymmetrical disulfides, thereby linking the diazepan-2-one moiety to another sulfur-containing molecule. This strategy is widely used in the development of drug delivery systems and materials with dynamic covalent bonds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-Disulfanediyldiazepan-2-one |

| 1,1'-Trisulfanediyldiazepan-2-one |

| 1,1'-Tetrasulfanediyldiazepan-2-one |

| 1-Mercaptodiazepan-2-one |

| 1,1'-Disulfanediylbis(1-methyldiazepan-2-one) |

| 1,1'-Disulfanediylbis(1-benzyldiazepan-2-one) |

| 1,1'-Disulfanediylbis(1-acetyldiazepan-2-one) |

| 1,1'-Disulfanediylbis(1-benzoyldiazepan-2-one) |

| Dithiothreitol (DTT) |

| Tris(2-carboxyethyl)phosphine (TCEP) |

| N-bromosuccinimide (NBS) |

| N-chlorosuccinimide (NCS) |

| Lithium diisopropylamide (LDA) |

| Sodium hydride |

| Potassium carbonate |

| Pyridine |

| Triethylamine |

| Sulfur monochloride |

| Sulfur dichloride |

| Methyl Iodide |

| Benzyl Bromide |

| Acetyl Chloride |

Advanced Applications in Chemical Synthesis and Materials Science Excluding Clinical/industrial Product Focus

1,1'-Disulfanediyldiazepan-2-one as a Building Block in Complex Chemical Synthesis

The unique combination of a disulfide linkage and two caprolactam units in 1,1'-Disulfanediyldiazepan-2-one offers intriguing possibilities for its use as a foundational element in the construction of more elaborate chemical structures. The reactivity of the disulfide bond and the potential for ring-opening or modification of the lactam moieties provide synthetic handles for diversification.

While specific research on the conversion of 1,1'-Disulfanediyldiazepan-2-one into other heterocyclic systems is not extensively documented, its structure suggests a potential for such transformations. The disulfide bridge can be cleaved under reductive conditions to yield N-mercapto-azepan-2-one. This thiol-containing lactam could then serve as a key intermediate in the synthesis of various sulfur-containing heterocycles. For instance, it could potentially undergo cyclization or condensation reactions with appropriate electrophiles to form novel fused or spirocyclic systems incorporating the diazepan-2-one framework. The general principle of utilizing functionalized lactams as precursors for more complex heterocyclic structures is a well-established strategy in organic synthesis.

The bifunctional nature of 1,1'-Disulfanediyldiazepan-2-one, possessing two lactam rings, makes it an attractive candidate for the synthesis of macrocycles and polymers. The disulfide bond can act as a cleavable linker, allowing for the controlled assembly and disassembly of larger structures.

One hypothetical approach to macrocyclization could involve the reaction of 1,1'-Disulfanediyldiazepan-2-one with other bifunctional monomers. The resulting macrocycles would contain disulfide bonds, rendering them responsive to redox stimuli. While methods for creating disulfide-linked macrocycles often involve the oxidation of dithiols, the use of a pre-formed disulfide-containing building block like 1,1'-Disulfanediyldiazepan-2-one could offer an alternative synthetic route. escholarship.orgrsc.org The construction of peptidyl macrocycles, for example, has a significant history in developing molecules that can modulate protein-protein interactions. escholarship.org

| Potential Macrocyclic Architectures from 1,1'-Disulfanediyldiazepan-2-one | Description | Potential Trigger for Structural Change |

| Disulfide-bridged macrocycles | Reaction with other linkers to form large rings containing the disulfide bond. | Reduction of the disulfide bond. |

| Polyamide macrocycles | Ring-opening of the lactam units followed by macrocyclization. | Not inherently responsive, but functionality could be introduced. |

In polymer chemistry, the ring-opening polymerization of lactams is a common method for producing polyamides. While ε-caprolactam is the precursor to nylon-6, the disulfide linkage in 1,1'-Disulfanediyldiazepan-2-one could be exploited to create novel polyamides with redox-responsive properties. nih.govresearchgate.net The disulfide bond could be incorporated into the polymer backbone, leading to materials that can degrade or change their properties in response to reducing agents.

Role in the Synthesis of Redox-Responsive Materials

The defining feature of 1,1'-Disulfanediyldiazepan-2-one for materials science is its disulfide bond. Disulfide linkages are known to be stable in many environments but can be selectively cleaved by reducing agents such as thiols (e.g., glutathione) or phosphines. nih.govnih.govlibretexts.org This reactivity is the basis for the design of redox-responsive materials.

Polymers containing disulfide bonds in their backbone or as cross-linkers can exhibit significant changes in their physical properties, such as swelling, degradation, or disassembly, in response to a reductive stimulus. nih.govnih.govresearchgate.net While 1,1'-Disulfanediyldiazepan-2-one is primarily known as a sulfur donor in industrial applications, its incorporation into polymer chains could yield materials with advanced functionalities. scienoc.comscienoc.com For instance, a polymer synthesized using this compound could be designed to be stable under normal conditions but to break down in a reducing environment. This principle is widely explored for applications like drug delivery, but the fundamental materials science of such polymers is a rich area of research. acs.orgrsc.org

| Potential Redox-Responsive Polymer Systems | Monomer/Building Block | Resulting Polymer Feature | Stimulus for Response |

| Linear Polyamides with Backbone Disulfides | 1,1'-Disulfanediyldiazepan-2-one (via hypothetical ring-opening) | Degradable polymer chain | Reducing agents (e.g., dithiothreitol) |

| Cross-linked Polymer Networks | 1,1'-Disulfanediyldiazepan-2-one as a cross-linker | Reversible gel-sol transition | Reduction/oxidation cycles |

The synthesis of such materials would likely involve the copolymerization of 1,1'-Disulfanediyldiazepan-2-one with other monomers or its use as a cross-linking agent. The resulting materials could have applications in areas such as self-healing materials or smart coatings, where a change in redox potential triggers a desired response.

Use as a Source of Thiolating or Disulfide-Transferring Reagents in Organic Synthesis

Disulfide-containing compounds can act as reagents for the introduction of sulfur functionalities into other molecules. The disulfide bond in 1,1'-Disulfanediyldiazepan-2-one could potentially be utilized in disulfide exchange reactions or as a source for the transfer of a thiol group after reductive cleavage.

In a disulfide exchange reaction, a thiol reacts with a disulfide to form a new disulfide and a new thiol. libretexts.org This process could theoretically be used to transfer the "S-azepan-2-one" moiety to other thiol-containing molecules.

Future Research Directions and Emerging Paradigms for 1,1 Disulfanediyldiazepan 2 One

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly for applications in materials science and medicinal chemistry. Currently, 1,1'-Disulfanediyldiazepan-2-one is available as a racemic mixture. The development of asymmetric synthetic routes to access its chiral analogues would represent a significant advancement.

Future research could focus on several promising strategies. One approach involves the asymmetric oxidation of a suitable N-mercapto-caprolactam precursor. This could be achieved using chiral oxidizing agents or through metal-catalyzed oxidation with chiral ligands. The challenge lies in controlling the stereochemistry at the sulfur atoms, which would be the source of chirality in the resulting disulfide.

Another avenue is the resolution of the racemic mixture of 1,1'-Disulfanediyldiazepan-2-one. This could be accomplished through classical methods involving the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. Alternatively, enzymatic resolution, employing lipases or other hydrolases that can selectively react with one enantiomer, could offer a more elegant and efficient route.

A general and mild method for the synthesis of homoallylic 1,2-diamines from α-amino aldimines has been reported, which utilizes a low-loading iridium-catalyzed asymmetric umpolung allylation of imines. nih.gov While not directly applied to 1,1'-Disulfanediyldiazepan-2-one, this type of catalytic system could be adapted for the asymmetric synthesis of chiral precursors to the target molecule. The development of such methods would be crucial for investigating the chiroptical properties and stereospecific interactions of the individual enantiomers.

Exploration of Bio-orthogonal Reactions Involving the Disulfide Moiety (Focus on Chemical Methodology)

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The disulfide bond in 1,1'-Disulfanediyldiazepan-2-one is a prime target for the development of novel bio-orthogonal reactions.

The reversible nature of the disulfide bond makes it an attractive functional group for dynamic covalent chemistry and stimuli-responsive systems. Research in this area would focus on the chemical methodology for the selective cleavage and formation of the disulfide bond under biologically relevant conditions. This could involve reduction by specific biological thiols like glutathione (B108866) or cleavage triggered by external stimuli such as light or a change in pH.

Furthermore, the disulfide moiety could be exploited in "click" chemistry-type reactions. While the most common click reactions involve azide-alkyne cycloadditions, the development of new ligation strategies is an active area of research. nih.gov Future work could explore the development of novel partner molecules that react specifically with the disulfide of 1,1'-Disulfanediyldiazepan-2-one to form a stable linkage. This would expand the toolbox of bio-orthogonal reactions and enable the use of this compound as a chemical probe or for the targeted delivery of molecules.

Dissociative bioorthogonal reactions, which lead to the release of a molecule or the cleavage of a linker, are also gaining interest. researchgate.net The disulfide bond in 1,1'-Disulfanediyldiazepan-2-one could be engineered into systems where its cleavage, triggered by a specific stimulus, results in the release of a cargo molecule. This would have potential applications in controlled release and drug delivery research.

Integration into Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique structure of 1,1'-Disulfanediyldiazepan-2-one, with its two caprolactam rings and a flexible disulfide linker, makes it an interesting building block for the construction of self-assembled systems.

Research could focus on the ability of this molecule to form discrete supramolecular structures or extended polymeric assemblies. nih.govnsf.gov The lactam groups can participate in hydrogen bonding, while the disulfide bond can act as a flexible hinge, allowing the molecule to adopt various conformations. The interplay of these interactions could lead to the formation of well-defined architectures such as macrocycles, cages, or polymers. nsf.gov

The concentration-dependent self-assembly of similar molecules has been observed, leading to different supramolecular structures at varying concentrations. nih.gov Similar studies on 1,1'-Disulfanediyldiazepan-2-one could reveal a rich and complex self-assembly behavior. Techniques such as varying concentration ¹H NMR spectroscopy, diffusion-ordered spectroscopy (DOSY), and dynamic light scattering (DLS) would be instrumental in characterizing the resulting supramolecular assemblies. nih.gov

The disulfide bond could also serve as a dynamic covalent bond within these assemblies, allowing for error correction and the formation of thermodynamically stable products. nsf.gov This would enable the creation of adaptive materials that can respond to changes in their environment.

Advanced Catalyst Development for Transformations of 1,1'-Disulfanediyldiazepan-2-one

The development of new catalysts is crucial for unlocking the synthetic potential of any molecule. For 1,1'-Disulfanediyldiazepan-2-one, future research in catalysis could focus on several key areas.

One area of interest is the catalytic transformation of the disulfide bond. This could include the development of catalysts for the selective reduction or oxidation of the disulfide, or for its participation in disulfide exchange reactions. Such catalysts would provide greater control over the manipulation of this functional group.

Another promising direction is the catalytic functionalization of the caprolactam rings. While the rings are relatively inert, catalysts could be developed to enable C-H activation or other transformations at specific positions. This would allow for the synthesis of a wide range of derivatives with tailored properties.

Recent advances in organoselenium catalysis have enabled the 1,1-diazidation of alkenes. nih.gov This type of redox catalysis could potentially be adapted for transformations involving the disulfide bond of 1,1'-Disulfanediyldiazepan-2-one, opening up new avenues for its chemical modification. The development of such catalytic systems would significantly expand the synthetic utility of this compound.

High-Throughput Screening for Novel Chemical Reactivities and Interactions

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and molecular interactions. scienceintheclassroom.org Applying HTS techniques to 1,1'-Disulfanediyldiazepan-2-one could accelerate the exploration of its chemical space.

HTS assays could be designed to screen for novel reactivities of the disulfide bond or the caprolactam rings. researchgate.net This would involve reacting the compound with a large library of diverse chemical reagents under various conditions and analyzing the products using techniques such as mass spectrometry. scienceintheclassroom.org This approach could lead to the discovery of unexpected and potentially useful transformations.

Furthermore, HTS could be used to identify molecules that interact with 1,1'-Disulfanediyldiazepan-2-one. This could involve screening for molecules that bind to the compound or that catalyze its transformation. Such screens could be based on fluorescence, absorbance, or other detectable signals. iu.edu The identification of such interaction partners could provide insights into the compound's potential applications in areas such as materials science or chemical biology.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1,1'-Disulfanediyldiazepan-2-one, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves oxidative coupling of hexahydro-2H-azepin-2-thione derivatives under controlled conditions (e.g., iodine or peroxide-mediated reactions). Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR analysis of the disulfide bridge (S–S) requires careful interpretation of coupling constants and chemical shifts in the 1.5–2.5 ppm range . Purity can be confirmed via HPLC with UV detection at 254 nm.

Q. How can researchers determine the solubility and stability of 1,1'-Disulfanediyldiazepan-2-one in aqueous and organic solvents?

- Methodological Answer : Solubility is assessed using shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol). Stability studies involve accelerated degradation tests under stress conditions (heat, light, pH extremes) monitored via UV-Vis spectroscopy or LC-MS. For instance, hydrolysis rates in phosphate-buffered saline (pH 7.4) at 37°C can identify degradation pathways .

Q. What spectroscopic techniques are most effective for distinguishing 1,1'-Disulfanediyldiazepan-2-one from its structural analogs?

- Methodological Answer : Infrared (IR) spectroscopy identifies disulfide bonds (S–S stretching at ~500 cm⁻¹) and lactam carbonyl groups (C=O at ~1680 cm⁻¹). Raman spectroscopy further resolves conformational differences in the seven-membered diazepanone ring. Comparative analysis with analogs (e.g., 1,3-diethyl-1,3-diazepan-2-one) should highlight shifts in vibrational modes due to sulfur-sulfur interactions .

Advanced Research Questions

Q. How can contradictory data on the reactivity of 1,1'-Disulfanediyldiazepan-2-one in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., variable yields in Suzuki-Miyaura couplings) may arise from trace metal impurities or solvent effects. Design a fractional factorial experiment to isolate variables:

- Factors : Catalyst loading (Pd/C vs. Pd(OAc)₂), solvent polarity (THF vs. DMF), and temperature.

- Response Variables : Yield, byproduct formation (monitored via GC-MS).

Statistical tools (ANOVA) and mechanistic studies (DFT calculations) can identify dominant factors .

Q. What strategies are recommended for assessing the compound’s potential neurotoxicological effects, given limited in vivo data?

- Methodological Answer : Use a tiered approach:

- In vitro : Neuronal cell viability assays (e.g., SH-SY5Y cells) with ROS detection kits.

- In silico : QSAR models predicting blood-brain barrier permeability (e.g., SwissADME).

- In vivo : Zebrafish embryo models for acute toxicity screening (LC₅₀ determination). Cross-reference with structurally related disulfides (e.g., lipoic acid) to infer mechanistic pathways .

Q. How can researchers address inconsistencies in reported melting points (e.g., 209.2°C vs. 215°C) for 1,1'-Disulfanediyldiazepan-2-one?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) to detect phase transitions. Pair with powder X-ray diffraction (PXRD) to correlate thermal events with crystallographic data. Recrystallize the compound from multiple solvents (e.g., acetone, ethyl acetate) to isolate stable polymorphs .

Key Methodological Insights

- Synthesis Optimization : Use iodine-mediated oxidative coupling in anhydrous THF to minimize byproducts .

- Data Reliability : Apply empirical contradiction frameworks (e.g., IDA falsification) to validate conflicting results .

- Toxicity Screening : Prioritize zebrafish models for cost-effective neurobehavioral assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.